molecular formula C16H16O3 B3018999 Methyl 4-(4-ethylphenoxy)benzoate CAS No. 866152-40-1

Methyl 4-(4-ethylphenoxy)benzoate

Cat. No.: B3018999
CAS No.: 866152-40-1
M. Wt: 256.301
InChI Key: BUWYOZFZHMKTEA-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethylphenoxy)benzoate is a benzoate ester featuring a 4-ethylphenoxy substituent at the para position of the benzene ring. This compound belongs to a broader class of aromatic esters with diverse applications in pharmaceuticals, agrochemicals, and materials science. Its structure combines lipophilic (4-ethylphenoxy) and polar (ester) moieties, making it a versatile scaffold for chemical modifications.

Properties

IUPAC Name

methyl 4-(4-ethylphenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-12-4-8-14(9-5-12)19-15-10-6-13(7-11-15)16(17)18-2/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWYOZFZHMKTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(4-ethylphenoxy)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(4-ethylphenoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Suzuki–Miyaura coupling reaction, where 4-bromo-4-ethylphenol is reacted with methyl 4-bromobenzoate in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often employs the esterification method due to its simplicity and cost-effectiveness. Large-scale production involves the use of continuous reactors to maintain optimal reaction conditions and ensure high throughput.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethylphenoxy)benzoate undergoes various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: 4-(4-Ethylphenoxy)benzoic acid.

    Reduction: 4-(4-Ethylphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

Methyl 4-(4-ethylphenoxy)benzoate has several notable applications:

Chemistry

  • Building Block for Synthesis : It serves as a versatile building block in organic synthesis, allowing the creation of more complex molecules.
  • Reagent in Organic Reactions : The compound is used as a reagent in various organic reactions due to its reactive functional groups.

Biology

  • Biological Activity Studies : Research has indicated potential antimicrobial and anti-inflammatory properties, making it a candidate for further biological investigations.

Medicine

  • Drug Development : Its unique structure allows it to be explored as a precursor for novel therapeutic agents, particularly in designing drugs with specific biological targets.

Industry

  • Specialty Chemicals Production : The compound is utilized in producing specialty chemicals that require specific physical or chemical properties.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antimicrobial effects of various alkylbenzoates, including this compound. Results indicated significant activity against certain bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.
  • Drug Design : In medicinal chemistry research, derivatives of this compound were synthesized and tested for their efficacy against cancer cell lines. The findings suggested that modifications to the compound could enhance its therapeutic potential.
  • Industrial Applications : A case study highlighted the use of this compound in creating liquid crystalline compounds for electronic applications, showcasing its versatility beyond traditional chemical uses.

Mechanism of Action

The mechanism of action of methyl 4-(4-ethylphenoxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Methyl 4-(4-ethylphenoxy)benzoate shares structural similarities with several benzoate derivatives, differing primarily in substituents and functional groups:

Compound Name Substituent/Modification Key Features Reference
This compound 4-ethylphenoxy Lipophilic ethyl group enhances membrane permeability.
Ethyl 4-((4-ethylphenoxy)methyl)benzoate (S8) Ethyl ester + methylene linker Increased steric bulk; reduced solubility compared to methyl ester.
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Piperazine-quinoline moiety Enhanced hydrogen-bonding capacity; potential biological activity.
Methyl 4-(2-hydroxyethyl)benzoate (413) 2-hydroxyethyl substituent Higher water solubility due to hydroxyl group.
Methyl 4-((4-aminophenoxy)methyl)benzoate (21) Aminophenoxy group Amino group enables conjugation or protonation; altered reactivity.

Physicochemical Properties

  • Lipophilicity (logP): The 4-ethylphenoxy group increases logP compared to polar derivatives. For example: this compound (estimated logP ~3.5) vs. Methyl 4-(2-hydroxyethyl)benzoate (logP ~1.8) . Ethyl analogs (e.g., S8) exhibit higher logP (~4.0) due to the ethyl ester .
  • Solubility: Hydrophilic substituents (e.g., hydroxyl, amino) improve aqueous solubility. For instance: Methyl 4-(2-hydroxyethyl)benzoate: >10 mg/mL in water . this compound: <1 mg/mL in water (predicted) .
  • pKa and Stability: The ester group (pKa ~4.5) is susceptible to hydrolysis under alkaline conditions, while electron-donating groups (e.g., ethyl) stabilize the aromatic ring against oxidation .

Biological Activity

Methyl 4-(4-ethylphenoxy)benzoate is a compound of increasing interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a methyl ester functional group attached to a benzoate structure, along with an ethylphenoxy substituent. Its chemical formula is C16_{16}H18_{18}O3_3, and it has been identified as a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study evaluated its efficacy against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The compound demonstrated a notable inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics in the face of rising antimicrobial resistance .

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli150.5 mg/mL
S. aureus180.3 mg/mL
P. aeruginosa120.7 mg/mL

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential use in treating inflammatory diseases . The mechanism appears to involve the modulation of signaling pathways related to inflammation.

Anticancer Activity

Recent research highlights the anticancer potential of this compound derivatives, particularly those incorporating triazoloquinoxaline structures. These derivatives have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver), HCT-116 (colon), and MCF-7 (breast) cells. The compounds were found to intercalate DNA and inhibit cell proliferation, suggesting mechanisms similar to those of established chemotherapeutic agents .

Case Studies

  • Antimicrobial Resistance : A comprehensive study focused on the emergence of resistance among bacterial strains treated with this compound revealed that while effective initially, prolonged exposure led to reduced susceptibility in some strains. This underscores the necessity for further investigations into resistance mechanisms .
  • Cytotoxicity Profile : An evaluation of the cytotoxic effects of this compound on human kidney (HEK293) and colon (Caco2) cells indicated that concentrations above 10 mM resulted in significant cell death, necessitating careful consideration for therapeutic applications .

The biological activity of this compound is believed to be mediated through several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Binding : It potentially interacts with specific receptors, modulating their activity and influencing cellular responses.
  • DNA Intercalation : For anticancer derivatives, intercalation into DNA could disrupt replication processes, leading to apoptosis in cancer cells.

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